molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4

2,4-Dioxaspiro[5.6]dodecan-7-one

Cat. No.: B14488964
CAS No.: 65609-63-4
M. Wt: 184.23 g/mol
InChI Key: NHZWHRFRNQDLQE-UHFFFAOYSA-N
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Description

2,4-Dioxaspiro[56]dodecan-7-one is a chemical compound with the molecular formula C12H20O It is part of the spiroketal family, characterized by a spiro-connected cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxaspiro[5.6]dodecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by the reduction of chlorine atoms using zinc dust and subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.

    Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.

Scientific Research Applications

2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dioxaspiro[5.5]undecane
  • 1,6-Dioxaspiro[4.5]decane
  • 2,6-Dichlorospiro[3.3]heptane

Uniqueness

2,4-Dioxaspiro[5.6]dodecan-7-one is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other spiroketals may not be as effective .

Properties

CAS No.

65609-63-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2,4-dioxaspiro[5.6]dodecan-7-one

InChI

InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2

InChI Key

NHZWHRFRNQDLQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2(CC1)COCOC2

Origin of Product

United States

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